molecular formula C16H12ClN3OS B11050335 2-(5-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine

2-(5-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine

Cat. No.: B11050335
M. Wt: 329.8 g/mol
InChI Key: CCJBTPHOVSGDQW-UHFFFAOYSA-N
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Description

2-(5-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine is a complex heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-chloro-2-aminophenol with appropriate aldehydes or ketones to form the benzoxazole ring . This intermediate is then subjected to further reactions to introduce the thieno and pyridine rings under controlled conditions, often using catalysts such as p-toluene sulfonic acid (PTSA) and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce waste. The reaction conditions are meticulously controlled to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzoxazole ring .

Scientific Research Applications

2-(5-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a dual orexin receptor antagonist, it binds to orexin receptors in the brain, inhibiting their activity and thereby promoting sleep . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C16H12ClN3OS

Molecular Weight

329.8 g/mol

IUPAC Name

2-(5-chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C16H12ClN3OS/c1-7-5-8(2)19-16-12(7)13(18)14(22-16)15-20-10-6-9(17)3-4-11(10)21-15/h3-6H,18H2,1-2H3

InChI Key

CCJBTPHOVSGDQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C3=NC4=C(O3)C=CC(=C4)Cl)N)C

Origin of Product

United States

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